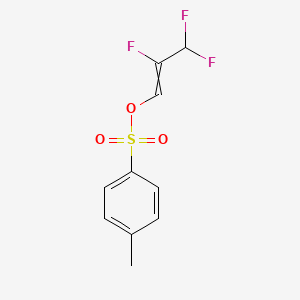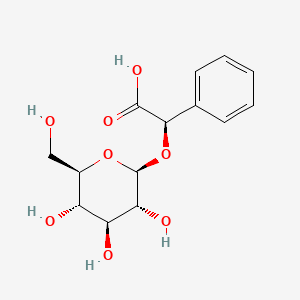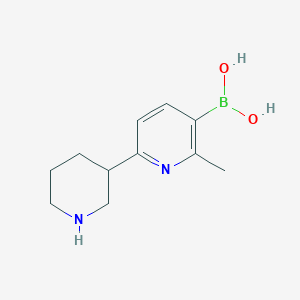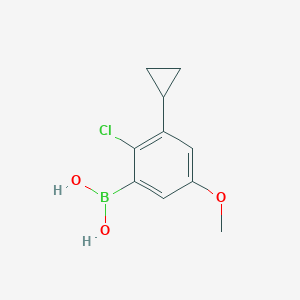
1-Propen-1-ol, 2,3,3-trifluoro-, 1-(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- is a chemical compound with the molecular formula C10H9F3O3S and a molecular weight of 266.23 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a sulfonate ester, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- typically involves the reaction of 1-Propen-1-ol, 2,3,3-trifluoro- with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Wirkmechanismus
The mechanism of action of 1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- involves its interaction with various molecular targets, particularly enzymes that can catalyze the hydrolysis of sulfonate esters. The trifluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1Z)- can be compared with other similar compounds such as:
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (1E)-: The (1E)-isomer has a different spatial arrangement, which can affect its reactivity and applications.
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (2Z)-: This compound has a different position of the double bond, leading to variations in its chemical properties and uses.
1-Propen-1-ol, 2,3,3-trifluoro-, 4-methylbenzenesulfonate, (2E)-:
Eigenschaften
CAS-Nummer |
178906-26-8 |
|---|---|
Molekularformel |
C10H9F3O3S |
Molekulargewicht |
266.24 g/mol |
IUPAC-Name |
2,3,3-trifluoroprop-1-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H9F3O3S/c1-7-2-4-8(5-3-7)17(14,15)16-6-9(11)10(12)13/h2-6,10H,1H3 |
InChI-Schlüssel |
OJRFVQVTRZONNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC=C(C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)






![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)

![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)
